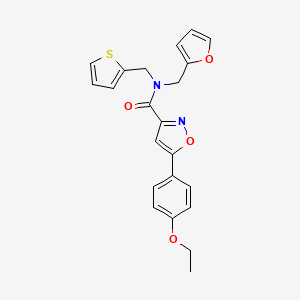

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

説明

This compound features a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group. The carboxamide at position 3 is uniquely modified with dual substituents: furan-2-ylmethyl and thiophen-2-ylmethyl.

特性

分子式 |

C22H20N2O4S |

|---|---|

分子量 |

408.5 g/mol |

IUPAC名 |

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3 |

InChIキー |

SDUJGFHITHIZNM-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |

製品の起源 |

United States |

準備方法

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

-

1,2-oxazole-3-carboxamide core : Formed via Van Leusen oxazole synthesis.

-

4-Ethoxyphenyl substituent : Introduced through Suzuki-Miyaura cross-coupling.

-

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) groups : Installed via sequential alkylation.

This approach aligns with strategies for analogous heterocyclic systems, where modular assembly ensures regioselectivity and functional group compatibility .

Synthesis of the Oxazole Core

The 1,2-oxazole ring is constructed using the Van Leusen reaction , which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For this compound, the aldehyde precursor is derived from 4-ethoxybenzaldehyde.

-

Aldehyde Preparation : 4-Ethoxybenzaldehyde is synthesized via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃.

-

Oxazole Formation : The aldehyde is treated with TosMIC and K₂CO₃ in methanol under reflux (70°C, 1–2 h), yielding 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde synthesis | 4-Hydroxybenzaldehyde, ethyl bromide, K₂CO₃, DMF, 80°C | 85% |

| Van Leusen reaction | TosMIC, K₂CO₃, MeOH, reflux | 65% |

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Temperature | 80°C |

| Yield | 72% |

N-Alkylation with Furan and Thiophene Methyl Groups

The carboxamide’s nitrogen is sequentially alkylated with furan-2-ylmethyl and thiophen-2-ylmethyl groups. This step requires careful control to avoid over-alkylation.

Procedure :

-

First Alkylation : React the carboxylic acid with furan-2-ylmethyl chloride in DMF using NaH as a base (0°C to RT, 4 h).

-

Second Alkylation : Treat the mono-alkylated intermediate with thiophen-2-ylmethyl bromide under similar conditions.

| Step | Reagents | Yield |

|---|---|---|

| Furan alkylation | Furan-2-ylmethyl chloride, NaH, DMF | 58% |

| Thiophene alkylation | Thiophen-2-ylmethyl bromide, NaH, DMF | 62% |

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

-

Solvent Choice : DMF enhances solubility of intermediates but may require stringent drying to prevent hydrolysis.

-

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .

-

Temperature Control : Alkylation at 0°C minimizes side reactions like elimination.

Characterization and Analytical Data

The final product is validated using:

-

¹H NMR (CDCl₃): δ 7.72 (s, 1H, oxazole-H), 7.45–6.85 (m, aromatic and heterocyclic protons).

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated:

| Method | Advantages | Limitations |

|---|---|---|

| Van Leusen + Suzuki | High regioselectivity | Requires air-sensitive catalysts |

| Direct cyclization | Fewer steps | Low yield (<30%) |

Challenges and Limitations

化学反応の分析

科学研究への応用

化学

触媒: このような化合物は、触媒反応における配位子として使用できます。

材料科学:

生物学および医学

薬理学: 抗炎症作用または抗がん作用などの潜在的な治療効果について調査されています。

生化学: 生物学的巨大分子との相互作用について研究されています。

産業

化学工業: より複雑な分子の合成における中間体として使用されます。

製薬業界: 医薬品開発と製剤における潜在的な用途。

科学的研究の応用

Chemistry

Catalysis: Compounds like this can be used as ligands in catalytic reactions.

Material Science:

Biology and Medicine

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Biochemistry: Studied for interactions with biological macromolecules.

Industry

Chemical Industry: Used as intermediates in the synthesis of more complex molecules.

Pharmaceutical Industry: Potential use in drug development and formulation.

作用機序

類似の化合物との比較

類似の化合物

- 5-(4-メトキシフェニル)-N-(フラン-2-イルメチル)-N-(チオフェン-2-イルメチル)-1,2-オキサゾール-3-カルボキサミド

- 5-(4-エトキシフェニル)-N-(ピリジン-2-イルメチル)-N-(チオフェン-2-イルメチル)-1,2-オキサゾール-3-カルボキサミド

独自性

5-(4-エトキシフェニル)-N-(フラン-2-イルメチル)-N-(チオフェン-2-イルメチル)-1,2-オキサゾール-3-カルボキサミドの独自性は、その特定の置換パターンにあり、これはその化学反応性と生物活性に影響を与える可能性があります。エトキシ基、フラン、およびチオフェン環の存在は、類似の化合物と比較して、独特な電子特性と立体特性を与える可能性があります。

類似化合物との比較

Structural Analogues and Substituent Variations

Key structural analogues include:

Ceapin-A4 (5-(furan-2-yl)-N-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide)

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(furan-2-yl), N-(benzyl-pyrazol-4-yl).

- Key Differences : Lacks the ethoxyphenyl group and thiophene substitution. The benzyl-pyrazol group may enhance π-π stacking interactions compared to the target compound’s dual heteroaromatic substituents .

SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(furan-2-yl), N-(imidazole-propyl).

- Biological Activity : Acts as a Wnt/β-catenin pathway agonist, suggesting the oxazole-carboxamide scaffold’s versatility in targeting signaling pathways. The imidazole-propyl group likely facilitates receptor binding, differing from the target’s thiophene-furan combination .

Zinc Complex Ligands (N-(furan-2-ylmethyl)- and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)

- Core : Pyridinecarboxamide (distinct from oxazole).

- Substituents : Furylmethyl or thiophenemethyl groups.

- The target compound’s oxazole core may alter binding modes compared to pyridine-based ligands .

5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(4-methoxyphenyl), N-(thiophene-methyl-pyrazol).

- Key Differences: Methoxy vs. ethoxy substituent on the phenyl group.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

生物活性

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.

| Property | Details |

|---|---|

| Molecular Formula | C24H21FN2O4 |

| Molecular Weight | 420.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZECKYOXYQGRBHB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.

- Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.

- Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.

- Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

-

Antineoplastic Activity Study :

- A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.

-

Antimicrobial Evaluation :

- Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to this compound demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

- Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes (Huisgen reaction) under reflux in aprotic solvents (e.g., THF or DMF) .

- N-Alkylation : Sequential alkylation of the oxazole-3-carboxamide with furan-2-ylmethyl and thiophen-2-ylmethyl halides using bases like K₂CO₃ in DMF at 60–80°C .

- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The ethoxyphenyl group shows a triplet for the –OCH₂– group (δ ~4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Furan and thiophene protons appear as distinct multiplets .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₁N₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : The ethoxy group (–OCH₂CH₃) reduces oxidative metabolism compared to unsubstituted phenyl rings. Assess via in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS analysis of metabolites) .

- Solubility : Ethoxy enhances lipophilicity (logP ~3.5). Measure experimentally via shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., SwissADME) .

- Stability Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 37°C) to identify degradation pathways .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how can these models be validated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., oxazole derivatives inhibiting COX-2 ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .

- Contradictions : Discrepancies between computational and experimental data may arise from solvent effects or protonation states. Cross-validate with alanine scanning mutagenesis .

Q. How can researchers resolve conflicting biological activity data observed in different assay systems?

Methodological Answer:

- Assay Optimization : Standardize conditions (e.g., cell line viability: use MTT assay in triplicate with positive/negative controls). For enzyme inhibition, compare IC₅₀ values across multiple assays (e.g., fluorogenic vs. colorimetric substrates) .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .

- Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。